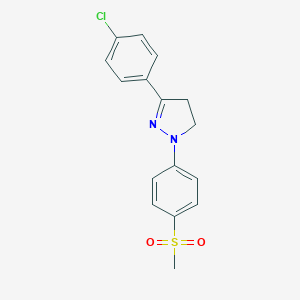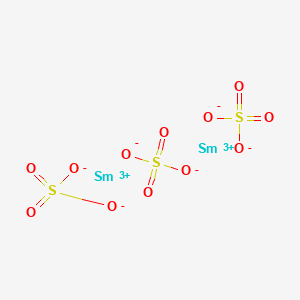
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Descripción general
Descripción
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various industrial processes and food products. This compound is formed through the conjugation of acrylamide with glutathione, followed by further metabolic processing. It is often used as a biomarker for acrylamide exposure in humans and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic or chemical acetylation. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the conjugation process. The product is then purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using acrylamide and glutathione as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is often used in research and diagnostic applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a standard for analytical methods to detect acrylamide exposure.
Biology: Serves as a biomarker for studying the metabolism and toxicology of acrylamide.
Medicine: Investigated for its potential role in mitigating the effects of acrylamide toxicity.
Industry: Used in the development of safety guidelines for acrylamide exposure in occupational settings
Mecanismo De Acción
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine exerts its effects primarily through its role as a detoxification product of acrylamide. The compound is formed via the conjugation of acrylamide with glutathione, followed by acetylation. This process helps to neutralize the toxic effects of acrylamide by facilitating its excretion from the body. The molecular targets involved include enzymes such as glutathione S-transferase and acetyltransferase .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Another metabolite of acrylamide, formed through a similar metabolic pathway.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: A metabolite of acrolein, another toxic compound found in industrial processes.
Uniqueness
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is unique due to its specific formation from acrylamide and its role as a biomarker for acrylamide exposure. Its structure allows it to be easily detected and quantified in biological samples, making it a valuable tool in toxicological studies .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYOYSKSFGMFOB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914077 | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-26-1, 19179-72-7, 97170-09-7 | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)



![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)








